

Acriflavine Hydrochloride: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: Acriflavine hydrochloride

Cat. No.: B1501712

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Introduction

Acriflavine hydrochloride is a versatile fluorescent dye and topical antiseptic derived from acridine. First developed by Paul Ehrlich in 1912, it is a mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine (proflavine).[1][2] In the realm of cellular and molecular biology, **Acriflavine hydrochloride** is a valuable tool for fluorescence microscopy due to its ability to intercalate into nucleic acids, primarily DNA and RNA, thereby allowing for their visualization.[3][4] Its fluorescent properties make it suitable for a range of applications, including the analysis of cellular DNA and protein content, and as a counterstain in various histological techniques.

Principle of Action

Acriflavine hydrochloride's utility as a fluorescent stain stems from its mechanism of action at the molecular level. The planar structure of the acridine molecule allows it to insert itself, or intercalate, between the base pairs of DNA and RNA helices.[1][3] This binding is non-covalent and exhibits a high affinity, particularly for DNA.[3] The intercalation process results in a characteristic red shift in the absorption spectrum and is the basis for its fluorescence when excited by an appropriate light source.[3] This property allows for the direct visualization of nucleic acid distribution within cells and tissues. Beyond its use as a stain, Acriflavine is also recognized as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cancer progression, by preventing its dimerization.[4][5][6]

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for the use of **Acriflavine hydrochloride** in fluorescence microscopy.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~416-463 nm	Highly dependent on the solvent. For example, in water, it is approximately 416 nm, while in ethanol it is around 426 nm. [7]
Emission Maximum (λ_{em})	~490-540 nm	Also solvent-dependent. In water, the emission maximum is around 514 nm, and in ethanol, it is approximately 524 nm. [7]
Working Concentration	0.01% - 0.05% (w/v)	The optimal concentration may vary depending on the cell type and experimental goals. A starting point of 0.01% is often recommended. [8] [9]
Solubility	Freely soluble in water	A stock solution can be prepared in distilled water. [1] [5]
Storage	2-8 °C	Store protected from light. [5]

Experimental Protocols

Preparation of Acriflavine Hydrochloride Stock Solution

Materials:

- **Acriflavine hydrochloride** powder
- Distilled water

- Sterile microcentrifuge tubes or vials
- Vortex mixer

Protocol:

- Weigh out the desired amount of **Acriflavine hydrochloride** powder.
- Dissolve the powder in distilled water to create a 0.5% (w/v) stock solution. For example, dissolve 5 mg of **Acriflavine hydrochloride** in 1 mL of distilled water.^[9]
- Vortex thoroughly until the powder is completely dissolved. The solution will have a distinct orange or brown color.
- Store the stock solution at 4°C, protected from light.

Staining Protocol for Fixed Cells

Materials:

- Cells grown on coverslips or in a multi-well plate
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- **Acriflavine hydrochloride** working solution (0.01% in distilled water)
- Mounting medium
- Microscope slides

Protocol:

- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Dilute the 0.5% **Acriflavine hydrochloride** stock solution to a 0.01% working solution in distilled water.
- Incubate the cells with the 0.01% **Acriflavine hydrochloride** working solution for 5-10 minutes at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each to remove excess stain.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the stained cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel, depending on the specific excitation and emission peaks in the bound state).

Staining Protocol for Live Cells

Materials:

- Live cells in a culture dish or chamber slide
- Cell culture medium
- **Acriflavine hydrochloride** working solution (e.g., 1-5 μM in culture medium)

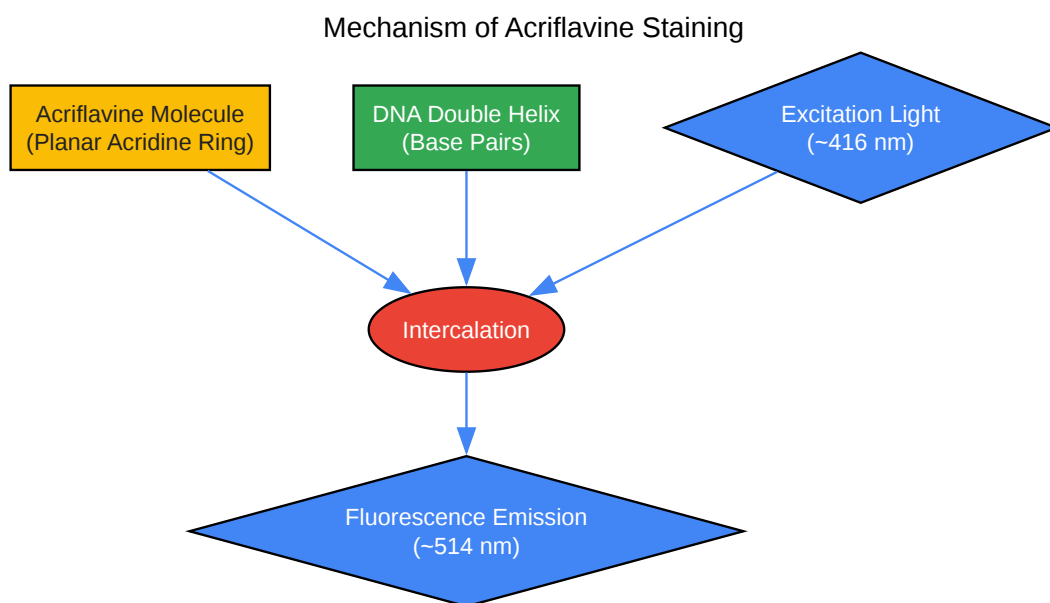
Protocol:

- Prepare a working solution of **Acriflavine hydrochloride** in pre-warmed cell culture medium. A starting concentration of 1-5 μM is recommended, but this should be optimized for your specific cell type and experimental conditions to minimize toxicity.
- Remove the existing culture medium from the cells.
- Add the **Acriflavine hydrochloride**-containing medium to the cells.

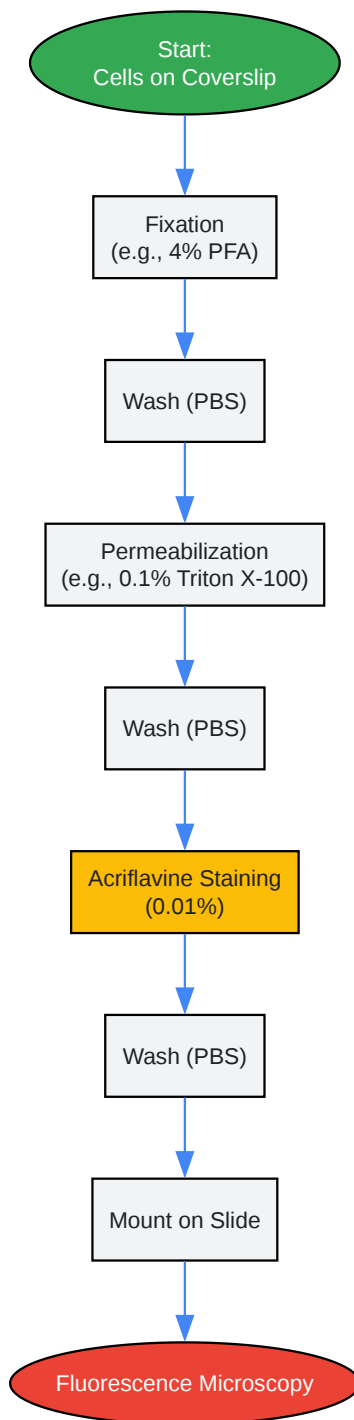
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
- Gently wash the cells twice with pre-warmed culture medium to remove the unbound dye.
- Add fresh, pre-warmed culture medium to the cells.
- Image the cells immediately using a live-cell imaging setup on a fluorescence microscope.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams



Experimental Workflow for Fixed Cell Staining

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